molecular formula C17H12ClN3O2 B2372065 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide CAS No. 2305559-02-6

6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B2372065
CAS No.: 2305559-02-6
M. Wt: 325.75
InChI Key: GBQZKUOZDVWCSC-UHFFFAOYSA-N
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Description

6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C17H12ClN3O2 and a molecular weight of 325.75. This compound is part of the pyridine derivatives family, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-phenoxypyridin-2-amine with 6-chloropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various microbial strains.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide can be compared with other pyridine derivatives such as:

    Sulfapyridine: Known for its antibacterial properties.

    Thienopyridine derivatives: Exhibiting strong antimicrobial activity against various microbial strains.

    Pyridinethione derivatives: Used as precursors for synthesizing other biologically active compounds.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-15-8-4-7-14(20-15)17(22)21-16-10-9-13(11-19-16)23-12-5-2-1-3-6-12/h1-11H,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQZKUOZDVWCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)NC(=O)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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